

# Cross-validation of analytical methods for levamlodipine in different laboratories

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Compound of Interest

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# Comparative Guide to Analytical Methods for Levamlodipine and its Racemate

This guide provides a comparative overview of various validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of levamlodipine and its racemic form, amlodipine. While direct inter-laboratory cross-validation data for a single levamlodipine method is not readily available in the public domain, this document synthesizes data from multiple independent validation studies to offer researchers and drug development professionals a comprehensive reference for method selection and development. The data presented herein is compiled from peer-reviewed research and focuses on key performance indicators of the analytical methods.

## **Comparison of Validated HPLC Methods**

The following table summarizes the operational parameters and validation data from three distinct HPLC methods developed for the quantification of amlodipine. These methods, while not directly cross-validated against each other in a single study, provide a comparative look at the range of performance characteristics achievable.



Parameter	Method 1	Method 2	Method 3
Chromatographic Column	WATERS C18 (250 mm × 4.6 mm, 5μm) [1]	C18 (4.6x250 mm, 5 μm)[2]	Octadecylsilyl silica gel, C18 (3.9 mm x 150 mm)[3]
Mobile Phase	Acetonitrile: 70mM Potassium Dihydrogen Orthophosphate buffer: Methanol (15:30:55), pH 3.0[1]	Methanol (10%) in buffer, pH 2.95[2]	Acetonitrile: Methanol: Triethylamine solution (15:35:50), pH 3.0[3]
Flow Rate	1.0 ml/min[1]	1.205 mL/min[2]	1.0 ml/min[3]
Detection Wavelength	240 nm[1]	215 nm[2]	237 nm[3]
Retention Time	2.60 minutes[1]	7.9 minutes[4]	Not Specified
Linearity Range	0.5-8 μg/ml[1]	0.8-24 μg/mL[2]	50% to 150% of test concentration[3]
Correlation Coefficient (r²)	0.990[1]	>0.999[2]	0.9999[3]
Accuracy (% Recovery)	104.7 ±1.82%[1]	Not Specified	100.29%[3]
Precision (%RSD)	Intra-day: 0.025%, Inter-day: 0.022%[1]	< 1% (Inter-day)[2]	System: 0.33%, Method: 0.34%, Intermediate: 0.17%
Limit of Detection (LOD)	0.0674 μg/ml[1]	Not Specified	Not Specified
Limit of Quantitation (LOQ)	0.0204496 μg/ml[1]	Not Specified	Not Specified

# **Detailed Experimental Protocol (Method 1)**



This section provides a detailed methodology for one of the compared HPLC methods for the estimation of amlodipine besylate in tablet dosage form.[1]

- 1. Materials and Reagents:
- S(-) amlodipine standard (Akums Drugs Ltd., Haridwar, India)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen orthophosphate
- Ortho-phosphoric acid (85%)
- Di-sodium hydrogen orthophosphate dehydrate
- 2. Chromatographic Conditions:
- Instrument: WATERS HPLC with DAD detector
- Column: WATERS C18, 250 mm × 4.6 mm, 5μm particle size
- Mobile Phase: A mixture of acetonitrile, 70mM potassium dihydrogen orthophosphate buffer, and methanol in the ratio of 15:30:55. The pH was adjusted to 3.0 using ortho-phosphoric acid.
- Flow Rate: 1.0 ml/min
- Detection: UV detection at 240 nm
- 3. Preparation of Solutions:
- Buffer Preparation: A 70mM potassium dihydrogen orthophosphate buffer was prepared.
- Mobile Phase Preparation: The mobile phase was prepared by mixing acetonitrile, buffer, and methanol in the specified ratio and then filtered and degassed.



- Standard Solution Preparation: A standard stock solution of amlodipine was prepared and subsequently diluted with the mobile phase to achieve the desired concentrations for linearity studies.
- Sample Preparation: Twenty tablets were weighed and finely powdered. A quantity of powder
  equivalent to a single dose was accurately weighed, dissolved in the mobile phase,
  sonicated, and diluted to the mark. The solution was then filtered before injection.

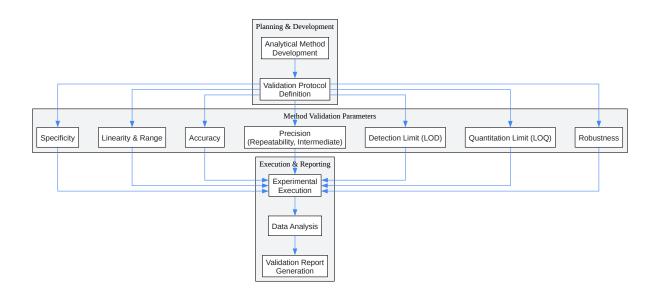
#### 4. Method Validation Procedures:

- Linearity: The linearity of the method was determined by analyzing a series of dilutions of the standard solution over the concentration range of 0.5-8 µg/ml.
- Accuracy: Accuracy was determined by the standard addition method, where a known amount of standard drug was added to the pre-analyzed sample and the recovery was calculated.
- Precision: The precision of the method was evaluated by performing intra-day and inter-day variations. Intra-day precision was determined by analyzing the standard solution at three different concentrations three times on the same day. Inter-day precision was determined by analyzing the same solutions on three different days.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

### **Visualizing the Method Validation Workflow**

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.





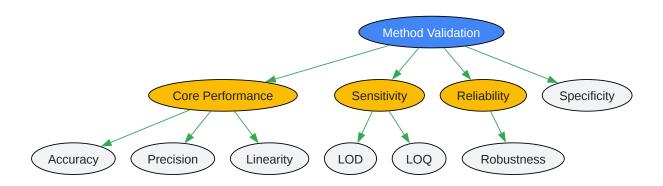
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Caption: Workflow for Analytical Method Validation.

## **Interrelation of Key Validation Parameters**

The relationship between the core validation parameters demonstrates the hierarchical nature of method performance assessment.





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Caption: Interrelation of Validation Parameters.

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